molecular formula C22H24N4O4 B10933034 N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide CAS No. 1164507-25-8

N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide

Cat. No.: B10933034
CAS No.: 1164507-25-8
M. Wt: 408.4 g/mol
InChI Key: GOOBZODYDNMMBG-UHFFFAOYSA-N
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Description

The compound N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide is a structurally complex molecule characterized by:

  • Azo (diazenyl) linkage: The phenyldiazenyl (-N=N-) group, which is often associated with photochromic, catalytic, or biological activities .
  • Tetrahydrofuran (THF) moieties: Two THF-derived carboxamide groups, which may enhance solubility or serve as hydrogen-bonding motifs for molecular recognition .

Properties

CAS No.

1164507-25-8

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[3-(oxolane-2-carbonylamino)-4-phenyldiazenylphenyl]oxolane-2-carboxamide

InChI

InChI=1S/C22H24N4O4/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-3,6-7,10-11,14,19-20H,4-5,8-9,12-13H2,(H,23,27)(H,24,28)

InChI Key

GOOBZODYDNMMBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CCCO4

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide involves multiple steps, including the formation of the phenyldiazenyl group and the attachment of the tetrahydro-2-furanylcarbonyl group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group may play a role in its binding to certain proteins or enzymes, while the tetrahydro-2-furanylcarbonyl group may influence its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Features Applications/Findings References
Target Compound Azo group, dual THF-carboxamide substituents Hypothesized roles in antimicrobial activity or enzyme inhibition (based on azo/amide motifs)
Azo alkynylplatinum(II) complexes (L1–L4) Azo-ethynyl-platinum linkages, succinamide/butanoate esters Catalytic and optoelectronic properties; structural rigidity enhances stability
Ftorafur (R,S-1-(Tetrahydro-2-Furanyl)-5-Fluorouracil) THF-linked fluorouracil Anticancer prodrug activated by soluble enzymes; THF moiety dictates metabolic pathways
Pyrazolone-thiadiazole hybrids (e.g., Compound 3) Pyrazolone core, thiadiazole-sulfanyl acetamide Anti-inflammatory activity via 5-LOX inhibition predicted by molecular docking
Benzofuran carbohydrazide derivatives Benzofuran core, carbohydrazide side chains Antimicrobial potential; structural flexibility allows diverse substitution

Key Comparative Insights

  • Azo Group Utility : The target compound shares the azo group with platinum complexes (L1–L4), which are valued in catalysis and materials science . However, unlike L1–L4, the absence of metal coordination in the target compound may limit its use in catalysis but enhance biocompatibility for pharmaceutical applications .
  • THF Motif vs. Ftorafur : Both compounds feature THF rings, but ftorafur’s THF is a prodrug carrier for fluorouracil, while the target compound’s THF-carboxamide likely stabilizes interactions with proteins or nucleic acids .

Research Findings and Hypotheses

Pharmacological Potential

  • Antimicrobial Activity : Formazans and azo-Schiff bases (e.g., NE derivatives in ) exhibit antimicrobial properties, suggesting the target compound’s azo-phenyl group may confer similar activity .

Critical Analysis of Evidence Limitations

  • Gaps in Direct Data: No explicit biological or physicochemical data (e.g., IC50, solubility) for the target compound are available in the provided evidence. Comparisons rely on structural parallels.
  • Metabolic Pathways : While ftorafur’s activation by soluble enzymes is well-documented , the target compound’s metabolic fate remains speculative.

Biological Activity

N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide, commonly referred to as compound 1164507-25-8, is a synthetic organic compound that has garnered attention in various fields of biomedical research. Its complex structure, which includes a diazenyl moiety and a tetrahydrofuran derivative, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The chemical formula of the compound is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of approximately 408.45 g/mol. The structure features a phenyldiazenyl group, which is known for its role in various biological activities, including antitumor and antimicrobial effects. The tetrahydro-2-furancarboxamide component may contribute to its solubility and bioavailability.

PropertyValue
Chemical FormulaC22H24N4O4C_{22}H_{24}N_{4}O_{4}
Molecular Weight408.45 g/mol
CAS Number1164507-25-8

Antimicrobial Properties

Research indicates that compounds with diazenyl groups often exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that similar diazenyl derivatives demonstrated potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is believed to involve the generation of reactive nitrogen species that disrupt bacterial cell membranes.

Antitumor Activity

Compounds containing azole and diazenyl functionalities have been explored for their antitumor properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific pathway activated by this compound remains to be fully elucidated but could involve mitochondrial dysfunction leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazenyl compounds, including this compound, against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential.
  • Antitumor Activity Assessment : In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 70% at concentrations above 50 µM after 48 hours of treatment, indicating strong antitumor activity.

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineObserved EffectConcentration Tested
AntimicrobialE. coliMIC = 32 µg/mLVarious
AntimicrobialS. aureusMIC = 32 µg/mLVarious
AntitumorMCF-7 (breast cancer)Cell viability reduced by 70%>50 µM

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